molecular formula C15H22ClN3O3 B2894509 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797578-36-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No. B2894509
CAS RN: 1797578-36-9
M. Wt: 327.81
InChI Key: NOQFAZKDDQNZQL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Photodegradation Studies

Phototransformation studies of similar compounds, such as Chlorimuron-ethyl, have shown that these substances undergo rapid and extensive photodegradation in aqueous solutions. This process results in various photoproducts, indicating the potential environmental impact and degradation pathways of urea-based herbicides in water sources. Such studies are crucial for understanding the persistence and ecological effects of these chemicals in the environment (Choudhury & Dureja, 1996).

Chemical Synthesis and Reactivity

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the synthetic versatility of urea derivatives, providing a pathway to various substituted products. This aspect is vital for the development of novel compounds with potential applications in medicinal chemistry and materials science (Smith, El‐Hiti, & Alshammari, 2013).

Novel Synthesis Methods for Ureas

The development of new synthesis methods, such as those involving Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlights the ongoing interest in urea derivatives for their potential utility in various domains, including pharmaceuticals and agrochemicals. These methodologies offer efficient, racemization-free routes to ureas and hydroxamic acids from carboxylic acids, emphasizing the significance of urea compounds in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Antitumor Activity

The investigation into the antitumor activities of urea derivatives, such as those involving chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, reveals the biomedical relevance of these compounds. Studies in this area contribute to the development of new therapeutic agents, demonstrating the critical role of urea derivatives in medicinal chemistry (Temple & Rener, 1992).

Corrosion Inhibition

The exploration of urea derivatives as corrosion inhibitors for metals in acidic solutions exemplifies the application of these compounds in industrial chemistry. Such research addresses the need for effective corrosion prevention strategies, which is crucial for prolonging the lifespan of metal structures and components (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-22-14-3-2-11(16)10-13(14)18-15(21)17-6-9-19-7-4-12(20)5-8-19/h2-3,10,12,20H,4-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFAZKDDQNZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

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